4-Amino-5-chlorothiophene-2-carbonitrile
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Overview
Description
4-Amino-5-chlorothiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a chlorine atom, and a nitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
The synthesis of 4-Amino-5-chlorothiophene-2-carbonitrile can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires basic conditions and can be carried out at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Amino-5-chlorothiophene-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The amino and chlorine groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the nitrile group.
Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-Amino-5-chlorothiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-chlorothiophene-2-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
4-Amino-5-chlorothiophene-2-carbonitrile can be compared with other thiophene derivatives such as:
5-Amino-4-chlorothiophene-2-carbonitrile: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
4-Amino-2-(benzylamino)-5-(5-chlorothiophene-2-carbonyl)thiophene-3-carbonitrile: A more complex derivative with additional functional groups, used in specialized applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C5H3ClN2S |
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Molecular Weight |
158.61 g/mol |
IUPAC Name |
4-amino-5-chlorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5H3ClN2S/c6-5-4(8)1-3(2-7)9-5/h1H,8H2 |
InChI Key |
IDEFOLQXTCGCGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1N)Cl)C#N |
Origin of Product |
United States |
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